![molecular formula C10H13NO4 B1304993 2-[(呋喃-2-羰基)-氨基]-戊酸 CAS No. 436855-71-9](/img/structure/B1304993.png)

2-[(呋喃-2-羰基)-氨基]-戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

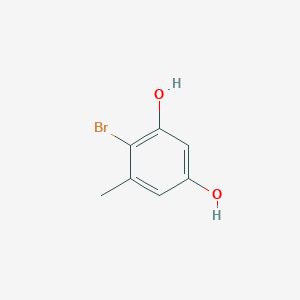

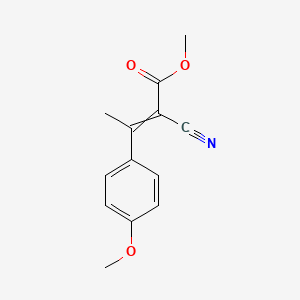

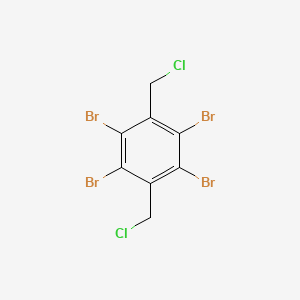

“2-[(Furan-2-carbonyl)-amino]-pentanoic acid” is a chemical compound with the empirical formula C10H13NO4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of furan compounds, such as “2-[(Furan-2-carbonyl)-amino]-pentanoic acid”, can be achieved through various methods. One such method is the CuI-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds .Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can be represented by the SMILES stringCCCC(NC(=O)c1ccco1)C(O)=O . This indicates that the compound contains a furan ring (represented by c1ccco1), an amide group (NC(=O)), and a carboxylic acid group (C(O)=O). Chemical Reactions Analysis

Furan compounds are important building blocks in organic chemistry and can be used to synthesize a wide range of other compounds . The specific reactions that “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can undergo would depend on the reaction conditions and the presence of other reactants.科学研究应用

Activation of Hypoxia-Inducible Factor (HIF)

2-[(Furan-2-carbonyl)-amino]-pentanoic acid: derivatives have been studied for their ability to activate HIF, a transcription factor crucial for cellular response to low oxygen conditions. By inhibiting the Factor Inhibiting HIF-1 (FIH-1), these compounds can induce the expression of anti-hypoxic proteins, offering therapeutic potential in conditions where hypoxia is a concern .

Antibacterial Activity

Furan derivatives, including the 2-[(Furan-2-carbonyl)-amino]-pentanoic acid, have shown promise in combating bacterial infections. They have been utilized in the development of new antibacterial agents, particularly due to their effectiveness against both gram-positive and gram-negative bacteria .

Nematicidal Applications

In agriculture, furan derivatives are applied as nematicides to protect crops from nematode infestations. They serve as an alternative to more harmful chemicals like methyl bromide and have been registered for use in countries like South Africa .

Food Safety

The safety assessment of furan derivatives in food contact materials is critical. Studies have followed guidelines for evaluating substances before their authorization for use in food packaging, ensuring that they do not pose a risk to consumers .

Anti-Microbial Properties

Research has indicated that certain furan-2-carbonyl amino acid derivatives, including 2-[(Furan-2-carbonyl)-amino]-pentanoic acid, could be potent anti-microbial agents. This opens up possibilities for their use in developing new treatments for microbial infections .

Therapeutic Efficacy

The incorporation of the furan nucleus in medicinal chemistry is a key synthetic strategy in drug discovery. Furan-containing compounds exhibit a wide range of biological and pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities, making them valuable in various therapeutic areas .

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 21121 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

属性

IUPAC Name |

2-(furan-2-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-4-7(10(13)14)11-9(12)8-5-3-6-15-8/h3,5-7H,2,4H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFQEGGUFUFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387863 |

Source

|

| Record name | 2-[(Furan-2-carbonyl)-amino]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-pentanoic acid | |

CAS RN |

436855-71-9 |

Source

|

| Record name | 2-[(Furan-2-carbonyl)-amino]-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。